molecular formula C19H16ClN3O2S B2847366 2-benzamido-N-(4-chlorophenethyl)thiazole-4-carboxamide CAS No. 941929-20-0

2-benzamido-N-(4-chlorophenethyl)thiazole-4-carboxamide

Cat. No. B2847366
CAS RN: 941929-20-0
M. Wt: 385.87
InChI Key: NGRHYFZUSVJVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-benzamido-N-(4-chlorophenethyl)thiazole-4-carboxamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, research on similar thiazole carboxamide derivatives suggests that these compounds can exhibit various biological activities, including antitumor activities .

Scientific Research Applications

Synthesis and Characterisation as Potential Ligands

Research has focused on the synthesis and characterization of thiazole-based compounds due to their significant biological activities. Thiazole compounds, including those similar to 2-benzamido-N-(4-chlorophenethyl)thiazole-4-carboxamide, have been designed as potential ligands for human adenosine receptors, indicating their importance in developing pharmacologically active agents. The structural elucidation of these compounds provides insights into ligand-receptor binding interactions, which is crucial for drug development (Cagide et al., 2015).

Antimicrobial and Antibacterial Activity

Another significant area of application is the synthesis of thiazole derivatives for antimicrobial and antibacterial purposes. Thiazole derivatives, including those structurally related to this compound, have been synthesized and tested for their antimicrobial activity. Some of these compounds displayed promising antibacterial activity, particularly against specific strains such as Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at effective concentrations (Palkar et al., 2017).

Anticancer Activity

The anticancer activity of novel thiazole-5-carboxamide derivatives has been investigated, with certain compounds showing significant activity against various cancer cell lines. This research suggests that thiazole-based compounds, akin to this compound, could play a role in developing new anticancer therapies (Cai et al., 2016).

Synthesis Techniques and Chemical Properties

Studies have also explored efficient synthesis techniques and the chemical properties of thiazole derivatives. Innovative synthetic approaches, including one-step synthesis in aqueous media and electrochemical methods, have been developed to create benzazole compounds efficiently. These advancements in synthesis techniques contribute to the broader applicability of thiazole derivatives in scientific research and pharmacological development (Boeini & Najafabadi, 2009), (Qian et al., 2017).

properties

IUPAC Name

2-benzamido-N-[2-(4-chlorophenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-15-8-6-13(7-9-15)10-11-21-18(25)16-12-26-19(22-16)23-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRHYFZUSVJVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.